

Technical Guide: 1-butyl-1H-imidazol-2-amine

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Compound of Interest

Compound Name: 1-butyl-1H-imidazol-2-amine

Cat. No.: B15258091

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search for the Chemical Abstracts Service (CAS) number for the compound "**1-butyl-1H-imidazol-2-amine**" did not yield a specific, registered CAS number for this exact molecule. Publicly available chemical databases and supplier catalogs show CAS numbers for structurally related but distinct compounds. The absence of a dedicated CAS number significantly hinders the retrieval of consolidated technical data, including experimental protocols and quantitative analyses, which are typically indexed by this identifier.

This guide will proceed by presenting information on the synthesis and properties of closely related analogs where data is available, while clearly noting the data gap for the specific compound of interest. This approach is intended to provide valuable context and potential starting points for researchers working with substituted 2-aminoimidazoles.

Closely Related Analogs and Their Chemical Identifiers

Due to the lack of a specific CAS number for **1-butyl-1H-imidazol-2-amine**, we will consider the following structurally similar compounds for which public data exists. It is crucial to note that while these molecules share the 2-aminoimidazole core, the nature and position of the substituent will significantly impact their physicochemical properties and biological activity.

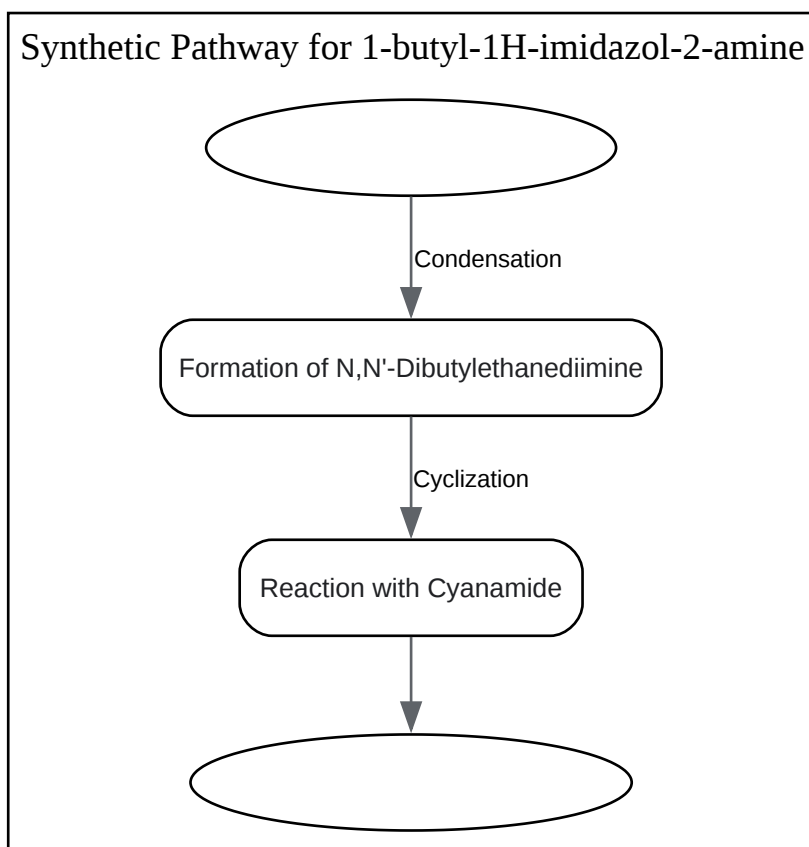
Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Structural Difference
1-Butyl-1H-benzo[d]imidazol-5-amine	73857-61-1	C ₁₁ H ₁₅ N ₃	189.26	Benzimidazole core instead of imidazole.
[(1-Butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride	Not Available (Substance ID: MFCD08704459)	C ₈ H ₁₇ Cl ₂ N ₃	226.15	Methylene spacer between the imidazole ring and the amine.
1-Butylimidazole	4316-42-1	C ₇ H ₁₂ N ₂	124.18	Lacks the 2-amino group.
4-(tert-Butyl)-1H-imidazol-2-amine hydrochloride	1384100-95-1	C ₇ H ₁₄ ClN ₃	175.66	tert-butyl group at the 4-position instead of a butyl group at the 1-position.

Synthesis Strategies for Substituted 2-Aminoimidazoles

While a specific, documented synthesis for **1-butyl-1H-imidazol-2-amine** is not readily found in the searched literature, the synthesis of substituted 2-aminoimidazoles is a well-established area of medicinal chemistry. The general synthetic routes can be adapted to target the desired compound. A plausible synthetic pathway is outlined below.

General Synthetic Workflow

The synthesis of N-substituted 2-aminoimidazoles can often be achieved through a multi-step process starting from simpler precursors. A common strategy involves the construction of the imidazole ring followed by the introduction of the amino group, or a one-pot reaction from appropriate building blocks.



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Caption: A potential synthetic route to **1-butyl-1H-imidazol-2-amine**.

Experimental Protocol Considerations

A hypothetical experimental protocol based on common synthetic methodologies for similar compounds is as follows. Note: This is a generalized procedure and would require optimization.

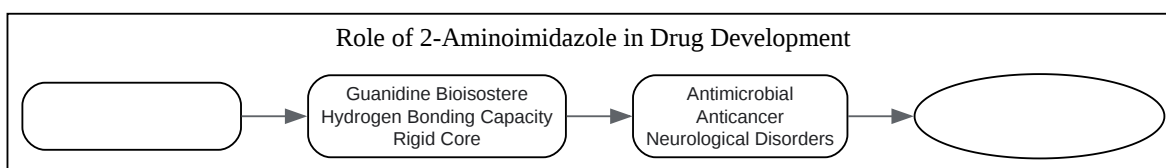
- Formation of the Diimine Intermediate:
 - To a solution of glyoxal (1 equivalent) in a suitable solvent such as ethanol, add 1-butylamine (2 equivalents) dropwise at a controlled temperature (e.g., 0-5 °C).
 - Stir the reaction mixture for a designated period (e.g., 2-4 hours) to allow for the formation of N,N'-dibutylethanediiimine.
 - The intermediate may be isolated or used directly in the next step.

- Cyclization to form the 2-Aminoimidazole:
 - To the solution containing the diimine, add cyanamide (1 equivalent).
 - The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by a suitable technique (e.g., Thin Layer Chromatography or LC-MS).
 - Upon completion, the solvent is removed under reduced pressure.
- Purification:
 - The crude product would likely require purification, for which column chromatography on silica gel is a common method. The choice of eluent would need to be determined experimentally.

Potential Applications and Research Directions

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. These activities often stem from the ability of the 2-aminoimidazole moiety to act as a bioisostere for a guanidine group, enabling it to participate in key hydrogen bonding interactions with biological targets.

Logical Relationship of 2-Aminoimidazole in Drug Discovery



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Caption: The central role of the 2-aminoimidazole scaffold in drug discovery.

Given the established importance of this chemical family, **1-butyl-1H-imidazol-2-amine**, if synthesized, would be a valuable candidate for screening in various biological assays. The N-butyl substituent would confer increased lipophilicity compared to an unsubstituted analog, which could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Conclusion

While a dedicated CAS number and associated in-depth technical data for **1-butyl-1H-imidazol-2-amine** are not currently available in the public domain, its chemical structure places it within a well-studied and biologically significant class of compounds. The synthesis of this molecule is feasible through established chemical routes. For researchers and drug development professionals, the exploration of this and similar N-alkylated 2-aminoimidazoles represents a promising avenue for the discovery of novel therapeutic agents. Further research is warranted to synthesize, characterize, and evaluate the biological activity of **1-butyl-1H-imidazol-2-amine**.

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